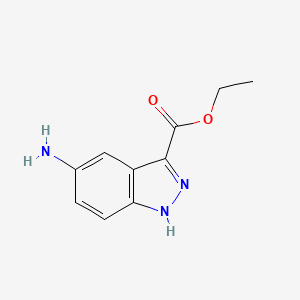

Ethyl 5-amino-1H-indazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-amino-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJIVTRCPQYSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696342 | |

| Record name | Ethyl 5-amino-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-45-5 | |

| Record name | Ethyl 5-amino-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-amino-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Nitro-indazole derivatives.

Reduction: Amino-indazole derivatives.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 5-amino-1H-indazole-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects on several diseases.

Synthesis of Pharmacologically Active Compounds

This compound is utilized as a precursor for synthesizing indazole derivatives that exhibit biological activity. Notably, it has been linked to the development of drugs targeting the nicotinic acetylcholine receptors, which are crucial in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds derived from this compound can act as agonists or partial agonists at these receptors, potentially leading to novel treatments for cognitive impairments associated with these conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including those synthesized from this compound. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanisms often involve modulation of signaling pathways critical for cell proliferation and survival .

Synthetic Methods

The synthesis of this compound can be achieved through several methodologies, often involving straightforward one-pot reactions that enhance efficiency and yield.

One-Pot Synthesis Approach

A notable method involves using o-aminophenylacetic acid derivatives as starting materials, which undergo diazotization followed by cyclization to yield the desired indazole structure. This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production .

Alternative Synthetic Routes

Other synthetic routes include the use of various reagents such as sulfuric acid and nitric acid in controlled conditions to facilitate the formation of the indazole ring system. These methods are optimized for efficiency and reproducibility, ensuring consistent product quality .

Applications in Material Science

Beyond medicinal applications, this compound has potential uses in materials science, particularly in developing new polymers and dyes.

Development of Functional Materials

Research indicates that derivatives of this compound can be incorporated into polymer matrices to create materials with enhanced properties such as thermal stability and UV resistance. These materials could find applications in coatings, electronics, and other industrial sectors .

Dye Synthesis

The compound's structural characteristics allow for its use in synthesizing dyes with specific optical properties. These dyes can be utilized in textiles and other applications requiring colorfastness and stability under various environmental conditions .

Case Studies and Research Findings

Several research studies have documented the applications of this compound:

Mecanismo De Acción

The mechanism of action of Ethyl 5-amino-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins involved in these processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Indazole Derivatives

Substituent Position and Functional Group Variations

Key structural analogs of ethyl 5-amino-1H-indazole-3-carboxylate include:

*Similarity index based on Tanimoto coefficient ().

Key Observations :

- Amino vs.

- Carboxylate vs. Ester : Replacing the ethoxycarbonyl (-COOEt) group with a carboxylic acid (-COOH) (e.g., 5-chloro derivative) increases acidity but reduces cell permeability .

- Trifluoromethyl Effects : The trifluoromethyl (-CF₃) group in the 5-position () introduces steric and electronic effects, enhancing metabolic stability in drug candidates .

Actividad Biológica

Ethyl 5-amino-1H-indazole-3-carboxylate is a compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 191.22 g/mol. The compound features an ethyl ester group and an amino functional group, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Notably, it acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating various biochemical pathways. This interaction can lead to therapeutic effects against conditions such as cancer and viral infections.

Biological Activities

This compound exhibits a range of biological activities:

1. Anticancer Activity

- Research indicates that indazole derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

- For example, a study reported that compounds structurally related to this compound showed IC50 values indicating effective inhibition of cancer cell proliferation .

2. Antimicrobial Activity

- The compound has been investigated for its antimicrobial properties, showing potential against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects

- This compound has also been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. Example Protocol :

- Reagents : Acetic acid (solvent), substituted hydrazines, β-keto esters.

- Conditions : Reflux for 3–5 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

| Method | Yield | Purity | Key Conditions |

|---|---|---|---|

| Cyclocondensation | 65–75% | ≥95% | AcOH, reflux, 3–5 h |

| Catalytic Reduction | 80–85% | ≥98% | H₂ (1 atm), Pd-C, ethanol |

Basic: How is purity assessed for this compound?

Answer:

Purity is validated using:

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC (for volatile derivatives).

- Spectroscopy :

- ¹H/¹³C NMR : Verify absence of extraneous peaks (e.g., residual solvents like DMSO at δ 2.50 ppm).

- LC-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 232.1 for C₁₀H₁₁N₃O₂).

- Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages (tolerance ≤0.3%) .

Advanced: How to resolve contradictions between NMR and mass spectrometry data?

Answer:

Contradictions often arise from impurities, tautomerism, or solvent artifacts. Mitigation strategies include:

Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL refinement) to unambiguously confirm structure .

Multi-Technique Cross-Validation :

- Compare IR (carbonyl stretch ~1700 cm⁻¹) with DFT-calculated spectra.

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

Dynamic NMR Studies : Identify tautomeric equilibria (e.g., NH proton exchange) using variable-temperature ¹H NMR .

Q. Example Workflow :

- Step 1 : Recrystallize from ethanol to remove amorphous impurities.

- Step 2 : Acquire high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., m/z 232.0822 for C₁₀H₁₁N₃O₂).

- Step 3 : Refine crystal structure using SHELXL (R-factor ≤5%) .

Advanced: How to optimize reaction conditions to minimize by-products?

Answer:

Key parameters for optimization:

- Temperature : Lower temperatures (e.g., 60°C vs. reflux) reduce decomposition but may slow reaction kinetics.

- Catalyst Screening : Test Pd-C vs. Raney Ni for selective reduction of nitro groups without over-reduction .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions vs. ethanol.

Q. Case Study :

- By-product : Ethyl 5-nitro-1H-indazole-3-carboxylate (from incomplete reduction).

- Solution : Increase H₂ pressure (2 atm) and use Pd-C (5% w/w) in ethanol at 25°C for 24 hours .

Advanced: What ecological impact assessments are recommended for this compound?

Answer:

Despite limited ecotoxicity data for this compound, researchers should:

Analog-Based Modeling : Compare with structurally similar compounds (e.g., 5-Bromo-1H-indazole-3-carboxylic acid) to predict biodegradation and bioaccumulation .

Toxicity Screening :

- Aquatic Toxicity : Use Daphnia magna acute immobilization tests (OECD 202).

- Soil Mobility : Conduct column leaching studies (OECD 312).

Waste Disposal : Follow Section 13 of safety data sheets (SDS): Incinerate via licensed facilities with alkali scrubbers to neutralize NOₓ emissions .

Basic: What safety protocols are critical during handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving acetic acid or hydrazines.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Advanced: How to design stability studies for long-term storage?

Answer:

- Conditions : Store at -20°C in amber vials under argon.

- Analytical Checks :

- Monthly HPLC : Monitor degradation peaks (e.g., hydrolysis to 5-amino-1H-indazole-3-carboxylic acid).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).

- Results Table :

| Storage Time | Purity | Degradation Products |

|---|---|---|

| 0 months | 99% | None |

| 6 months | 97% | <1% carboxylic acid derivative |

| 12 months | 94% | 2% carboxylic acid derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.